o-Aminoazotoluene (o-AT) has been historically used in scientific research, primarily in the field of carcinogenesis. Studies conducted in the mid-20th century demonstrated that o-AT could induce tumors in various animal models, including rats, mice, and rabbits. [Source: National Toxicology Program (NTP) - ] These findings played a significant role in the early understanding of how certain chemicals can cause cancer.
With the development of more advanced and ethical research methods, alternative approaches have been adopted to study carcinogenesis. These alternatives include the use of cell cultures, computational modeling, and studies on non-carcinogenic chemicals that share similar properties with known carcinogens.
While o-AT is no longer widely used in scientific research due to safety concerns, it may still be employed in specific research areas under strictly controlled conditions and with appropriate safety protocols. These applications may involve:
o-Aminoazotoluene is an azo compound characterized by its reddish-brown to golden crystalline form. It has a molecular formula of C₁₄H₁₅N₃ and a molecular weight of approximately 225.32 g/mol. The compound is primarily used as a dye and chemical intermediate in various applications. It is known for its low solubility in water (approximately 7 mg/L at 37°C) but is soluble in organic solvents such as alcohol and ether . The compound exhibits a melting point range of 101-102 °C and is sensitive to light, which can affect its stability .
The biological activity of o-aminoazotoluene has raised significant concerns due to its carcinogenic properties. Studies have shown that exposure to this compound can lead to tumor formation in various animal models, including liver tumors in mice and rats, as well as bladder cancer in hamsters . The International Agency for Research on Cancer has classified o-aminoazotoluene as a possible human carcinogen, highlighting the risks associated with its use and exposure .
Synthesis of o-aminoazotoluene typically involves the following steps:
o-Aminoazotoluene has several applications:
Interaction studies have focused on the reactivity of o-aminoazotoluene with various chemicals. The compound is known to form toxic gases when mixed with strong acids or oxidizing agents. Additionally, it exhibits potential explosive properties when exposed to certain conditions, making it essential to handle it with care during synthesis and application .
Several compounds share structural similarities with o-aminoazotoluene, particularly within the azo dye category. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
p-Aminoazotoluene | Similar azo structure | Different position of amino group |
Aniline | Basic structure | Lacks azo linkage |
4-Aminobenzenesulfonic Acid | Contains sulfonic group | Water-soluble; used in dyeing |
Benzidine | Azo structure | Known carcinogen; used in dye production |
Uniqueness of o-Aminoazotoluene: Unlike many similar compounds, o-aminoazotoluene's specific arrangement allows it to exhibit distinct biological activities and carcinogenic properties that are not universally shared among all azo compounds .
Chemical Identity
o-Aminoazotoluene (CAS No. 97-56-3), systematically named 2-methyl-4-[(2-methylphenyl)diazenyl]aniline, is an azo compound characterized by a diazenyl (-N=N-) group linking two aromatic rings (Figure 1). Its molecular weight is 225.29 g/mol, with a melting point of 101–102°C and a boiling point estimated at 356.8°C. The compound exists as reddish-brown crystals or an orange powder, insoluble in water (7 mg/L at 37°C) but soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO).
Synonyms:
Historical Context
First synthesized in 1914, OAAT gained industrial prominence as a cost-effective dye for oils, waxes, and plastics. By the mid-20th century, its role expanded to manufacturing pigments such as C.I. Solvent Red 24 and Acid Red 115. However, carcinogenicity findings in rodent studies during the 1970s led to reduced commercial use and regulatory scrutiny.
OAAT remains a model compound for studying:
Study/Reference | Study Type | Key Findings | Mutation Types | Target Organs |
---|---|---|---|---|
Mikhailova et al. (2005) | In vivo metabolic induction | OAT induces CYP1A1/1A2 enzymes for its own mutagenic activation; S9-dependent mutagenicity in Ames test | Not specified | Liver |
Kohara et al. (2001) | Transgenic mouse mutation spectrum | G:C to T:A transversions (predominant); 5-9x higher mutant frequency in liver and colon vs controls | G:C→T:A transversions | Liver, colon |
Nohmi et al. (PMC8966303) | Multi-chemical comparison | OAT induces mutations in colon, liver, kidney, urinary bladder; hepatocellular carcinoma in mice | Multiple types | Liver, colon, kidney, bladder |
Faustman-Watts et al. (DOAJ) | Comparative mutagenicity/carcinogenicity | Sulfotransferase inhibition reduces mutagenicity but increases carcinogenicity of OAT | Not specified | Liver |
Hakura et al. (WHO Transgenic Report) | Transgenic animal mutagenicity review | Transgenic models detect tissue-specific mutagenicity; liver as primary target organ | Gene mutations | Multiple organs |
Table 2: Metabolic Activation Pathways of o-Aminoazotoluene
Metabolic Step | Enzymes Involved | Metabolite Products | Biological Activity | Tissue Distribution |
---|---|---|---|---|
Phase I: N-Hydroxylation | CYP1A1, CYP1A2 (cytochrome P-448) | N-hydroxy-o-aminoazotoluene | Mutagenic intermediate | Liver (primary), other CYP-expressing tissues |
Phase I: Ring Hydroxylation | CYP1A1, CYP1A2 | 4'-hydroxy-OAT, ring hydroxylated derivatives | Less mutagenic metabolites | Liver, extrahepatic tissues |
Phase II: Sulfate Conjugation | Sulfotransferase (SULT) | N-sulfoxy-o-aminoazotoluene (ultimate mutagen) | Highly mutagenic/electrophilic | Liver, target tissues with SULT activity |
Phase II: Glucuronidation | Glucuronosyltransferase | Glucuronide conjugates (detoxification) | Non-mutagenic/excretable | Liver, kidney |
DNA Adduct Formation | Direct nucleophilic attack | DNA-guanine C8 adducts, other lesions | Mutagenic lesions, transcriptional errors | Target organs (liver, colon, kidney, bladder) |
Table 3: Transgenic Mouse Models for o-Aminoazotoluene Genotoxicity Assessment
Mouse Model | Target Gene | OAT Response | Mutation Spectrum | Target Organs Detected | Sensitivity |
---|---|---|---|---|---|
Big Blue® (lacI) | lacI gene | Positive mutagenic response | Various base substitutions | Liver, multiple organs | High for aromatic amines |
Muta™Mouse (lacZ) | lacZ gene | Strong mutation induction in liver/colon | Predominantly G:C→T:A transversions | Liver, colon, kidney, bladder | High sensitivity for OAT |
cII transgenic | cII gene | G:C→T:A transversions, 5-9x increase | G:C→T:A transversions at CpG sites | Liver, colon (primary) | Enhanced for sequencing studies |
gpt delta | gpt gene | Limited data available | Large deletions detectable | Multiple organs | Enhanced for deletion detection |
Tg-rasH2 | Human HRAS | Not specifically tested with OAT | A:T→T:A transversions (urethane control) | Lung, spleen (tissue-specific) | Cancer-prone model |
Irritant;Health Hazard